cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-yl-1H-benzimidazole;iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

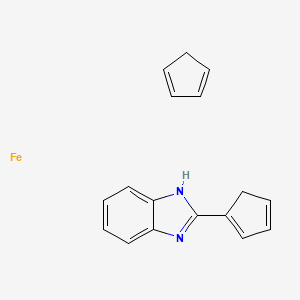

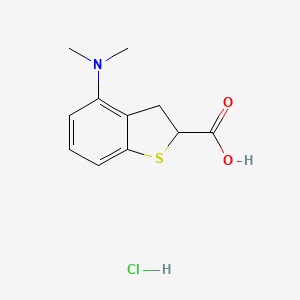

Cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-yl-1H-benzimidazole;iron is an organometallic compound that features a unique structure combining cyclopentadiene, benzimidazole, and iron

Mechanism of Action

Target of Action

2-Ferrocenylbenzimidazole has been experimentally shown to form favorable binding interactions with oncoprotein receptors . This compound’s primary targets are these oncoprotein receptors, which play a crucial role in the regulation of cell growth and division .

Mode of Action

The interaction of 2-Ferrocenylbenzimidazole with its targets involves the formation of binding interactions with the oncoprotein receptors . This interaction can lead to changes in the function of these receptors, potentially disrupting the processes of cell growth and division .

Biochemical Pathways

The downstream effects of this interaction could include alterations in cell proliferation and potentially the induction of cell death .

Pharmacokinetics

These properties would be crucial in determining the bioavailability of the compound, which in turn would influence its efficacy .

Result of Action

The molecular and cellular effects of 2-Ferrocenylbenzimidazole’s action primarily involve alterations in cell growth and division due to its interaction with oncoprotein receptors . A derivative of 2-Ferrocenylbenzimidazole has been screened for cytotoxic effects against moderately active breast cancer cell lines, suggesting potential anticancer activity .

Biochemical Analysis

Biochemical Properties

2-Ferrocenylbenzimidazole is known to interact with various enzymes, proteins, and other biomolecules. The benzimidazole motif in the compound has developed to be a significant privileged heterocyclic platform . The organometallic compound ferrocene, due to its “barrel-shape” which grants 3D geometry, has an optimal spatial design for better fitting and connection inside the pockets of the dynamic site in natural targets and receptors .

Cellular Effects

2-Ferrocenylbenzimidazole has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to exhibit cytotoxic activity, anti-malarial, anti-microbial, and anti-fungal effects . It also shows potent cytostatic behavior when compared to other well-established aromatase inhibitors .

Molecular Mechanism

The molecular mechanism of action of 2-Ferrocenylbenzimidazole involves its interactions at the molecular level. The ferrocene moiety increases the van der Waals and hydrophobic interactions, thus resulting in an increase in binding affinity . Furthermore, the iron atom of the ferrocene fragment can form a metal-acceptor interaction with a propionate fragment, and this results in a stronger coupling with the heme group .

Temporal Effects in Laboratory Settings

It has been used as a photosensitizer in TiO2-based dye-sensitized solar cells (DSSCs), indicating its stability and potential long-term effects on cellular function .

Metabolic Pathways

Benzimidazole derivatives are known to inhibit various enzymes involved in a wide range of therapeutic uses .

Transport and Distribution

One study suggests that the carboxylic anchor of a ferrocenyl benzimidazole derivative showed superior photovoltaic performance, possibly due to better anchorage and superior dye loading capability on the TiO2 surface .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-yl-1H-benzimidazole;iron typically involves the reaction of cyclopentadiene with benzimidazole in the presence of an iron source. The reaction conditions often include:

Temperature: Moderate to high temperatures (around 100-150°C) to facilitate the reaction.

Solvent: Common solvents include tetrahydrofuran or dichloromethane.

Catalysts: Iron salts such as iron(II) chloride or iron(III) chloride are commonly used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-yl-1H-benzimidazole;iron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Substitution: Halogenated compounds, organolithium reagents, and Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction can produce iron hydrides or other reduced forms of the compound.

Scientific Research Applications

Cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-yl-1H-benzimidazole;iron has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology: Investigated for its potential as a bioinorganic model compound to study iron-containing enzymes.

Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

Industry: Utilized in the development of advanced materials, such as conductive polymers and magnetic materials.

Comparison with Similar Compounds

Similar Compounds

Cyclopentadiene: A precursor to many organometallic compounds, known for its aromatic stability.

Benzimidazole: A heterocyclic compound with applications in pharmaceuticals and materials science.

Ferrocene: An organometallic compound with a similar iron-cyclopentadienyl structure, widely used in catalysis and materials science.

Uniqueness

Cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-yl-1H-benzimidazole;iron is unique due to its combination of cyclopentadiene, benzimidazole, and iron, providing distinct electronic and structural properties. This uniqueness makes it valuable for specific catalytic applications and material development.

Properties

IUPAC Name |

cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-yl-1H-benzimidazole;iron |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2.C5H6.Fe/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12;1-2-4-5-3-1;/h1-5,7-8H,6H2,(H,13,14);1-4H,5H2; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRNZHGUSSNHQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C1.C1C=CC=C1C2=NC3=CC=CC=C3N2.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FeN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2718154.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B2718157.png)

![Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2718158.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2718161.png)

![N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2718168.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2718169.png)

![3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2718173.png)

![1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2718174.png)